molecular formula C15H14N4 B11866527 N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine CAS No. 63029-24-3

N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine

Cat. No.: B11866527
CAS No.: 63029-24-3
M. Wt: 250.30 g/mol
InChI Key: ANXMJVYFOPLRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing nitrogen atoms. The compound also features a methyl group attached to the nitrogen atom and a pyridine ring substituted at the 3-position with a methyl group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine: Lacks the N-methyl group.

    N-Methyl-1,7-naphthyridin-8-amine: Lacks the pyridine ring.

    6-(Pyridin-2-yl)-1,7-naphthyridin-8-amine: Lacks the methyl group on the pyridine ring.

Uniqueness

N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63029-24-3

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

N-methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine

InChI

InChI=1S/C15H14N4/c1-10-5-3-7-17-13(10)12-9-11-6-4-8-18-14(11)15(16-2)19-12/h3-9H,1-2H3,(H,16,19)

InChI Key

ANXMJVYFOPLRRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC(=C3C(=C2)C=CC=N3)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.